molecular formula C10H5N3O3 B8419964 2-[Hydroxy(4-nitrophenyl)methylene]malononitrile

2-[Hydroxy(4-nitrophenyl)methylene]malononitrile

Cat. No. B8419964
M. Wt: 215.16 g/mol
InChI Key: RAWBQFHDJWAXKE-UHFFFAOYSA-N
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Patent
US08969583B2

Procedure details

4-Nitrobenzoyl chloride (93 g, 0.50 mol) and malononitrile (33 g, 0.50 mol) were dissolved in toluene (400 mL) and THF (70 mL) in a flask equipped with an addition funnel, a thermometer, a stir bar, and argon atmosphere. The flask was immersed in a −30° C. bath. When the internal temperature reached −10° C., DIPEA (129 g, 1.0 mol) in 300 mL of toluene was added dropwise over 40 min. After an additional 1 hr, the bath was removed. After ca. 14 hr, the mixture had 2 layers. The bottom layer was concentrated in vacuo, dissolved in 400 mL of EtOAc, washed with 10% aqueous citric acid (2×250 mL), dried over Na2SO4, and concentrated in vacuo. The residue was mostly dissolved in THF (100 mL) and left 30 min in a freezer. The resulting solid was collected with the aid of additional freezer-cold THF and pressed well with rubber dam. The isolated solid (60 g) was suspended in 1 M H2SO4, collected, pressed, and washed with water. After drying, the solid weighed 36 g. This solid was dissolved in EtOAc (400 mL), washed with 1 M H2SO4 (200 mL) and water (200 mL), filtered through phase separation paper, and concentrated. The solid residue was reconcentrated successively from dichloromethane and toluene and dried at high vacuum. At this stage, 25 g were isolated. The HPLC purity was 94%. Analysis of a 60 MHz NMR spectrum showed about 18 mol % DIPEA. The material was used in the next step without further purification. Another 15 g portion of solid of 95% HPLC purity but containing 30 mol % DIPEA was eventually isolated from the THF filtrate. This material was set aside. The estimated overall yield of the reaction was about 42% NMR (60 MHz) (CDCl3) δ 8.0 (AB, 4H)
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
129 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](Cl)=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:13](#[N:17])[CH2:14][C:15]#[N:16].C1COCC1.CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1>[OH:9][C:8]([C:7]1[CH:11]=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)=[C:14]([C:13]#[N:17])[C:15]#[N:16]

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
33 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
129 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was immersed in a −30° C.
CUSTOM
Type
CUSTOM
Details
reached −10° C.
CUSTOM
Type
CUSTOM
Details
the bath was removed
WAIT
Type
WAIT
Details
After ca. 14 hr
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The bottom layer was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 400 mL of EtOAc
WASH
Type
WASH
Details
washed with 10% aqueous citric acid (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was mostly dissolved in THF (100 mL)
WAIT
Type
WAIT
Details
left 30 min in a freezer
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected with the aid of additional freezer-cold THF
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in EtOAc (400 mL)
WASH
Type
WASH
Details
washed with 1 M H2SO4 (200 mL) and water (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried at high vacuum
CUSTOM
Type
CUSTOM
Details
At this stage, 25 g were isolated
CUSTOM
Type
CUSTOM
Details
The material was used in the next step without further purification
ADDITION
Type
ADDITION
Details
Another 15 g portion of solid of 95% HPLC purity but containing 30 mol % DIPEA
CUSTOM
Type
CUSTOM
Details
was eventually isolated from the THF filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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